4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 406471-61-2
VCID: VC5387017
InChI: InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

CAS No.: 406471-61-2

Cat. No.: VC5387017

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine - 406471-61-2

Specification

CAS No. 406471-61-2
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19)
Standard InChI Key MSRUERFSGFEZQG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

4-(4-Nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS: 406471-61-2) is a thiazole-derived small molecule with a molecular formula of C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S} and a molecular weight of 325.39 g/mol. Its IUPAC name reflects its structure: a thiazole ring substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a phenylethylamine moiety. Key physicochemical properties include:

PropertyValueSource
SMILESC1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)N+[O-]
InChIKeyMSRUERFSGFEZQG-UHFFFAOYSA-N
SolubilityNot available
StabilityStable under standard conditions

The nitro group at the para position of the phenyl ring and the phenylethyl side chain contribute to its electronic and steric properties, influencing its biological interactions .

Synthesis and Structural Optimization

The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A common route includes:

  • Thiazole Ring Formation: Reacting thiourea or thioacetamide with α-halo ketones or aldehydes .

  • Substitution Reactions: Introducing the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by alkylation of the amine group with phenylethyl bromide .

In a study by Molecules (2017), a related series of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives were synthesized using Lawesson’s reagent and POCl3_3 to facilitate cyclization . For this compound, the nitro group’s electron-withdrawing nature enhances reactivity during substitution steps, as evidenced by improved cholesteryl ester transfer protein (CETP) inhibition in analogs .

Pharmacological Activity and Mechanism

While direct biological data for this compound is limited, structurally similar thiazoles exhibit CETP inhibition, a target for cardiovascular disease therapeutics . Key findings include:

  • CETP Inhibition: Analogous compounds (e.g., Compound 30 in ) showed IC50_{50} values of 0.79 ± 0.02 μM, attributed to electron-withdrawing groups (e.g., nitro) at the 4-position of the aryl ring .

  • Structure-Activity Relationship (SAR):

    • Electron-donating groups (e.g., methoxy) on the phenyl ring (Ring A) enhance binding affinity .

    • The nitro group on Ring B improves potency by stabilizing charge interactions with the CETP active site .

Applications in Drug Development

Thiazole derivatives are explored for:

  • Antihyperlipidemic Agents: CETP inhibitors increase HDL cholesterol, reducing atherosclerosis risk .

  • Anticancer Candidates: Thiazoles induce apoptosis via kinase inhibition (e.g., EGFR, VEGFR) .

  • Antimicrobials: Structural analogs demonstrate activity against Staphylococcus aureus and E. coli .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator